4-Acetamido-6-nitrobenzene-1,3-dicarboxylic acid
CAS No.: 342045-62-9
Cat. No.: VC21275227
Molecular Formula: C10H8N2O7
Molecular Weight: 268.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 342045-62-9 |
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Molecular Formula | C10H8N2O7 |
Molecular Weight | 268.18 g/mol |
IUPAC Name | 4-acetamido-6-nitrobenzene-1,3-dicarboxylic acid |
Standard InChI | InChI=1S/C10H8N2O7/c1-4(13)11-7-3-8(12(18)19)6(10(16)17)2-5(7)9(14)15/h2-3H,1H3,(H,11,13)(H,14,15)(H,16,17) |
Standard InChI Key | PVKBHMXHHRPTAV-UHFFFAOYSA-N |
SMILES | CC(=O)NC1=CC(=C(C=C1C(=O)O)C(=O)O)[N+](=O)[O-] |
Canonical SMILES | CC(=O)NC1=CC(=C(C=C1C(=O)O)C(=O)O)[N+](=O)[O-] |
Introduction
Structural and Physical Properties
Molecular Structure
4-Acetamido-6-nitrobenzene-1,3-dicarboxylic acid has a benzene ring as its core structure with four substituents:
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Two carboxylic acid (-COOH) groups at positions 1 and 3
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An acetamido group (-NHCOCH₃) at position 4
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A nitro group (-NO₂) at position 6
The molecular formula is C₁₀H₈N₂O₇, indicating 10 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 7 oxygen atoms . The arrangement of these functional groups creates a molecule with interesting electronic properties due to the electron-withdrawing nature of the nitro and carboxylic acid groups, balanced by the electron-donating properties of the acetamido group.
Physical Properties
The physical properties of 4-Acetamido-6-nitrobenzene-1,3-dicarboxylic acid are summarized in the following table:
Property | Value |
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Molecular Weight | 268.18000 g/mol |
Density | 1.682 g/cm³ |
Boiling Point | 586.5°C at 760 mmHg |
Flash Point | 308.5°C |
Physical State | Solid at room temperature |
CAS Number | 342045-62-9 |
These physical properties indicate that 4-Acetamido-6-nitrobenzene-1,3-dicarboxylic acid is a thermally stable compound with a high boiling point, which is characteristic of carboxylic acids, especially dicarboxylic acids . The high density suggests a compact molecular packing structure, likely due to hydrogen bonding between the carboxylic acid groups.
Chemical Properties
Reactivity
The reactivity of 4-Acetamido-6-nitrobenzene-1,3-dicarboxylic acid is largely determined by its functional groups:
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Carboxylic Acid Groups:
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Can undergo esterification with alcohols
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Can form amides with amines
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Can be reduced to alcohols or aldehydes
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Can undergo decarboxylation under specific conditions
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Acetamido Group:
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Can undergo hydrolysis to form an amine
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Participates in hydrogen bonding
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Nitro Group:
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Can be reduced to an amine
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Activates the benzene ring toward nucleophilic aromatic substitution
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Deactivates the ring toward electrophilic aromatic substitution
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The combination of these groups creates a molecule with diverse reactivity patterns that could be exploited in various synthetic pathways .
Applications and Research Findings
Based on its structure and chemical properties, 4-Acetamido-6-nitrobenzene-1,3-dicarboxylic acid may have applications in several areas:
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Organic Synthesis:
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As a building block for complex molecules
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In the synthesis of polymers, especially polyesters and polyamides
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As a precursor for pharmaceutical compounds
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Coordination Chemistry:
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Dicarboxylic acids are known to form coordination complexes with various metals
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The presence of multiple functional groups provides different binding sites for metal ions, potentially leading to interesting coordination geometries
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Materials Science:
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Related benzenedicarboxylic acids have been used in the synthesis of metal-organic frameworks (MOFs)
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The additional functional groups could provide unique properties to such materials
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Research on similar dicarboxylic acids has shown that they can participate in hydrogen-bonded supramolecular assemblies, as demonstrated by studies on binary molecular adducts derived from dicarboxylic acids . The presence of both carboxylic acid groups and the acetamido group in 4-Acetamido-6-nitrobenzene-1,3-dicarboxylic acid could facilitate similar hydrogen bonding interactions, making it potentially useful in crystal engineering.
Furthermore, some dicarboxylic acids have shown biological activity, suggesting that 4-Acetamido-6-nitrobenzene-1,3-dicarboxylic acid might be worth investigating for potential pharmaceutical applications.
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